

Spectroscopic Profile of 4-(2-bromoacetyl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-bromoacetyl)benzoic Acid

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This guide provides a detailed analysis of the expected spectroscopic data for **4-(2-bromoacetyl)benzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers in drug development and materials science to ensure purity, confirm structural integrity, and understand its chemical behavior. This document synthesizes predictive data based on the analysis of structurally related compounds to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

4-(2-bromoacetyl)benzoic acid possesses a disubstituted benzene ring, a carboxylic acid, and a bromoacetyl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the carboxylic acid and the bromoacetyl group will significantly influence the chemical environment of the aromatic protons and carbons.

Caption: Molecular structure of **4-(2-bromoacetyl)benzoic acid** with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of **4-(2-bromoacetyl)benzoic acid** is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group. The

aromatic region will display a characteristic AA'BB' system due to the para-substitution on the benzene ring.

Experimental Protocol: A sample of **4-(2-bromoacetyl)benzoic acid** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation: Based on the analysis of similar compounds like 4-acetylbenzoic acid[1] and acetophenone[2][3], the following proton signals are predicted:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	~ 8.1 - 8.2	Doublet	~ 8.0
H-3, H-5	~ 7.9 - 8.0	Doublet	~ 8.0
-CH ₂ Br	~ 4.5 - 4.8	Singlet	-
-COOH	~ 10 - 13	Broad Singlet	-

The protons on the aromatic ring (H-2, H-6, H-3, and H-5) are expected to be deshielded due to the electron-withdrawing effects of both the carboxylic acid and the bromoacetyl groups. The protons ortho to the carboxylic acid (H-2 and H-6) would likely appear slightly downfield from the protons ortho to the bromoacetyl group (H-3 and H-5). The methylene protons of the bromoacetyl group (-CH₂Br) are expected to appear as a singlet in the range of 4.5-4.8 ppm, influenced by the adjacent carbonyl and bromine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of two carbonyl carbons (from the carboxylic acid and the ketone) and the distinct aromatic carbons will be key features.

Experimental Protocol: The ^{13}C NMR spectrum would be acquired using the same sample prepared for ^1H NMR analysis. A standard proton-decoupled pulse sequence would be used to obtain a spectrum with singlet peaks for each unique carbon atom.

Data Interpretation: By comparing with the known ^{13}C NMR data of 4-acetylbenzoic acid[4][5] and considering the effect of the bromine atom, the following chemical shifts are predicted:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ketone)	~ 190 - 195
C=O (Carboxylic Acid)	~ 165 - 170
C-4	~ 140 - 145
C-1	~ 135 - 140
C-2, C-6	~ 130 - 135
C-3, C-5	~ 128 - 132
-CH ₂ Br	~ 30 - 35

The two carbonyl carbons are expected to be the most downfield signals. The aromatic carbons will appear in the typical range of 120-145 ppm, with the quaternary carbons (C-1 and C-4) appearing at lower field than the protonated carbons. The carbon of the bromomethyl group (-CH₂Br) is expected to be significantly shielded compared to the carbonyl carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in **4-(2-bromoacetyl)benzoic acid**.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

Data Interpretation: The IR spectrum is expected to show the following characteristic absorption bands, based on data for benzoic acid and related ketones[6][7]:

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch (Ketone)	~ 1690 - 1710	Strong
C=O Stretch (Carboxylic Acid)	~ 1680 - 1700	Strong
C=C Stretch (Aromatic)	~ 1600, 1450	Medium
C-O Stretch (Carboxylic Acid)	~ 1200 - 1300	Strong
C-Br Stretch	~ 600 - 700	Medium

The broad O-H stretching vibration is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two C=O stretching vibrations (ketone and carboxylic acid) may overlap, resulting in a strong, possibly broad, absorption band around 1700 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The mass spectrum could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Data Interpretation: The predicted monoisotopic mass of **4-(2-bromoacetyl)benzoic acid** (C₉H₇BrO₃) is 241.9579 Da. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern (EI):

- [M]⁺: The molecular ion peaks at m/z 242 and 244.

- $[M - Br]^+$: Loss of a bromine radical to give a peak at m/z 163.
- $[M - COOH]^+$: Loss of the carboxylic acid group to give peaks at m/z 197 and 199.
- $[C_7H_4O]^+$: A fragment corresponding to the benzoyl cation at m/z 104.
- $[C_6H_5]^+$: A phenyl cation fragment at m/z 77.

The fragmentation pattern will be crucial for confirming the connectivity of the different functional groups within the molecule.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of **4-(2-bromoacetyl)benzoic acid**. By leveraging 1H NMR, ^{13}C NMR, IR, and MS, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided analysis, grounded in the established spectroscopic behavior of analogous compounds, serves as a reliable reference for professionals in the pharmaceutical and chemical industries.

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